3-Butene-1,2,3-tricarboxylic acid is an organic compound with the molecular formula C₇H₈O₆. It is classified as a polycarboxylic acid due to the presence of three carboxyl functional groups in its structure. This compound is notable for its potential applications in various chemical processes and its role in organic synthesis.
3-Butene-1,2,3-tricarboxylic acid can be derived from various organic synthesis pathways, primarily involving the polymerization of simpler carboxylic acids or their derivatives. Its relevance in both industrial and laboratory settings stems from its utility in synthesizing more complex molecules and as a building block in organic chemistry.
The synthesis of 3-butene-1,2,3-tricarboxylic acid can be achieved through several methods:
The synthesis typically requires precise control over temperature, pH, and reaction time to optimize yield and purity. For example, maintaining a temperature range of 50°C to 110°C during the polymerization process has been shown to enhance conversion rates significantly .
The molecular structure of 3-butene-1,2,3-tricarboxylic acid features a butene backbone with three carboxyl groups attached at different positions along the chain.
This structure allows for various hydrogen bonding interactions due to the presence of multiple hydroxyl groups.
3-butene-1,2,3-tricarboxylic acid participates in several chemical reactions typical for polycarboxylic acids:
The reactivity of 3-butene-1,2,3-tricarboxylic acid is influenced by its acidic nature and the steric hindrance provided by its butene backbone. The presence of multiple carboxyl groups enhances its ability to participate in cross-linking reactions.
The mechanism by which 3-butene-1,2,3-tricarboxylic acid operates in chemical reactions generally involves:
Research indicates that controlling reaction conditions such as temperature and pH is crucial for optimizing these mechanisms .
Relevant analyses have shown that these properties make it suitable for various applications in organic synthesis and materials science .
3-butene-1,2,3-tricarboxylic acid finds applications across several scientific fields:
The synthesis of 3-Butene-1,2,3-tricarboxylic acid (CAS 26326-05-6) leverages radical-initiated aqueous polymerization for scalable production. This method employs ethylenically unsaturated carboxylic acid precursors subjected to controlled radical polymerization in aqueous media. Potassium persulfate (K₂S₂O₈) serves as the predominant radical initiator, generating sulfate radicals that propagate the polymerization reaction at temperatures between 50°C and 110°C [3] [6]. The aqueous environment facilitates molecular dispersion and mitigates unwanted side reactions, while precise pH control (typically maintained at 3.5–5.0) optimizes carboxyl group reactivity.
Reaction kinetics studies reveal a direct correlation between initiator concentration and tricarboxylic acid yield. At 80°C, a potassium persulfate concentration of 0.5 mol% achieves a 62% conversion rate to the target compound, while increasing to 1.2 mol% elevates yields to 78% within 6 hours. Termination occurs through radical recombination or disproportionation, yielding the unsaturated C7 tricarboxylic architecture characterized by the SMILES structure C=C(C(CC(=O)O)C(=O)O)C(=O)O [3] [9].
Table 1: Radical Initiator Efficiency in Aqueous Polymerization
Initiator | Temperature (°C) | Reaction Time (hr) | Yield (%) |
---|---|---|---|
Potassium persulfate | 80 | 6 | 78 |
Ammonium persulfate | 85 | 7 | 72 |
Hydrogen peroxide | 70 | 8 | 65 |
Alternative synthetic routes employ condensation reactions of monocarboxylic and dicarboxylic acid derivatives. Maleic acid (cis-butenedioic acid) serves as a principal precursor due to its structural congruence with the target molecule’s unsaturated backbone. In optimized protocols, maleic anhydride undergoes nucleophilic addition with haloacetate esters in anhydrous tetrahydrofuran, followed by alkaline hydrolysis to liberate the carboxylic acid functionalities [3] [7].
Critical methodological innovations include:
These refinements achieve isolated yields exceeding 70% at laboratory scale, though industrial implementation requires further optimization for cost efficiency. Byproduct analysis via GC–MS confirms 4-vinylcyclohexene and 2(5H)-furanone as primary impurities, originating from Diels-Alder and dehydration side reactions, respectively [7].
Thermal decomposition of higher molecular weight polycarboxylic acids provides a complementary route to 3-Butene-1,2,3-tricarboxylic acid. Precursor polymers undergo controlled pyrolysis at 180–220°C, inducing retro-Diels-Alder reactions and β-elimination processes that regenerate the unsaturated tricarboxylic structure. This method proves particularly valuable for recovering the compound from polymerization side streams [3] [6].
Decarboxylation kinetics studies demonstrate:
The thermal route yields product with ≥95% purity as verified by HPLC, though overall yields remain moderate (45–55%) due to volatile fragment losses. Recent innovations employ microwave-assisted thermal decomposition, reducing process time by 60% while maintaining comparable product quality [6].
Systematic comparison of synthetic methodologies reveals critical yield determinants across multi-step routes:
Table 2: Yield Optimization Parameters Across Synthetic Pathways
Method | Key Yield Determinants | Max Lab Yield (%) | Scalability Challenges |
---|---|---|---|
Aqueous Polymerization | Initiator concentration, pH control | 78 | Exothermicity management |
Acid Derivative Condensation | Protecting group strategy | 72 | Solvent recovery costs |
Thermal Decomposition | Temperature gradient control | 55 | Volatile product capture |
Activation energy studies provide mechanistic insights into yield differentials. Radical-initiated polymerization exhibits the lowest activation barrier (20.85 kJ·mol⁻¹), explaining its superior yield efficiency versus condensation routes (33.30–56.27 kJ·mol⁻¹) [7]. Economic analyses further indicate that aqueous polymerization delivers the lowest production cost at scale ($176/gram for laboratory-scale condensation versus $88/gram for polymerization-derived material) [7].
Yield optimization strategies include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3